Methyl Benzoate-2,3,4,5,6-d5
Description
Significance of Isotopic Labeling in Mechanistic Organic Chemistry
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. fiveable.menumberanalytics.com This subtle change in mass, while often having a minimal impact on the chemical properties of the molecule, can be detected by advanced analytical methods. fiveable.me In mechanistic organic chemistry, this technique is indispensable for several reasons:
Tracing Reaction Pathways: By "labeling" a specific atom, chemists can follow its journey through a complex series of reaction steps. This provides direct evidence of bond formation and breakage, helping to confirm or refute proposed reaction mechanisms. numberanalytics.com
Kinetic Isotope Effects (KIEs): The rate of a chemical reaction can change when an atom at or near the reaction center is replaced with a heavier isotope. numberanalytics.com This phenomenon, known as the kinetic isotope effect, provides crucial information about the rate-determining step of a reaction and the nature of the transition state.
Spectroscopic Analysis: Isotopes like deuterium (B1214612) (²H) can be distinguished from hydrogen (¹H) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. fiveable.me This allows for the precise identification of the location of the isotopic label in the products of a reaction.
Stable isotopes, such as deuterium, are frequently used in these studies as they are non-radioactive and less disruptive to the system being investigated. fiveable.me
Overview of Methyl Benzoate (B1203000) as a Model Aromatic Ester System
Methyl benzoate, an organic compound formed from the condensation of benzoic acid and methanol, serves as a fundamental model system for studying the chemistry of aromatic esters. wikipedia.orgjustdial.com Its structure, featuring a benzene (B151609) ring attached to an ester group, provides two primary sites for chemical reactions: the aromatic ring and the carbonyl group of the ester. wikipedia.orgresearchgate.net
This compound is a colorless liquid with a characteristic pleasant odor and is used in perfumery and as a solvent. atamanchemicals.com In a research context, its relative simplicity allows for the focused study of fundamental reaction types, such as electrophilic substitution on the aromatic ring and nucleophilic attack at the ester carbonyl. wikipedia.org The well-understood reactivity of methyl benzoate makes it an ideal scaffold for investigating the more subtle effects of isotopic substitution. nih.govnih.gov
Unique Research Utility of Methyl Benzoate-2,3,4,5,6-d5 as a Pentadeuterated Analog
This compound is a specialized version of methyl benzoate where the five hydrogen atoms on the benzene ring have been replaced by deuterium atoms. cymitquimica.comlgcstandards.com This pentadeuteration imparts unique properties that make it a highly valuable tool in mechanistic studies. cymitquimica.com
The primary utility of this compound lies in its ability to probe reactions that involve the aromatic ring. For instance, in studies of electrophilic aromatic substitution, the presence of deuterium at all five positions allows for the investigation of kinetic isotope effects at each potential site of reaction. This can reveal intricate details about the mechanism and the structure of the intermediates involved. Furthermore, the distinct signals of deuterium in NMR spectroscopy and the mass shift in mass spectrometry provide clear markers for tracking the fate of the aromatic ring in complex transformations. fiveable.mecymitquimica.com This isotopically labeled compound is particularly useful as an internal standard in quantitative analysis and for tracing metabolic pathways. cymitquimica.com
Interactive Data Table: Properties of Methyl Benzoate and its Deuterated Analog
| Property | Methyl Benzoate | This compound |
| Chemical Formula | C₈H₈O₂ nih.gov | C₈H₃D₅O₂ chemicalbook.comclearsynth.com |
| Molecular Weight | 136.15 g/mol nih.gov | 141.18 g/mol chemicalbook.comclearsynth.com |
| Appearance | Colorless liquid nih.gov | Colorless liquid cymitquimica.com |
| CAS Number | 93-58-3 lgcstandards.comnih.gov | 68661-19-8 chemicalbook.comclearsynth.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for Methyl Benzoate 2,3,4,5,6 D5
Precursor Synthesis: Deuteration of Benzoic Acid Derivatives
The foundational step in synthesizing Methyl Benzoate-2,3,4,5,6-d5 is the preparation of fully deuterated benzoic acid on the aromatic ring. A prominent and effective method for this transformation is the reductive dehalogenation of a polyhalogenated benzoic acid derivative in a deuterium-rich environment.
One established method involves the treatment of a corresponding bromobenzoic acid with a Raney copper-aluminum alloy in an alkaline solution of deuterium (B1214612) oxide (D₂O) rsc.orgrsc.org. For the synthesis of the fully ring-deuterated ([2,3,4,5,6-d₅]) benzoic acid, pentafluorobenzoic acid serves as a suitable starting material. The reaction proceeds via the reductive cleavage of the carbon-halogen bonds, with deuterium atoms from the D₂O solvent being incorporated at these positions. The reaction is typically carried out using a Raney Cu-Al alloy in a 10% sodium deuteroxide (NaOD) in D₂O solution rsc.org. This method has been shown to produce the desired deuteriated benzoic acids in high yields and purity rsc.org.
Another approach reported for producing deuterated benzoic acids involves the use of a Raney cobalt alloy to treat chlorobenzoic acids in heavy water containing an alkali corrosion agent like NaOD google.com. This process selectively replaces the chlorine atoms with deuterium google.com. These reductive dehalogenation techniques are advantageous for achieving high levels of isotopic incorporation specifically at the aromatic positions.
Esterification Protocols for [2,3,4,5,6-d5]-Benzoic Acid with Methanol
Once the deuterated precursor, [2,3,4,5,6-d5]-Benzoic Acid, is obtained, the next step is its conversion to the corresponding methyl ester. This is typically achieved through Fischer esterification or by employing more modern catalytic systems.
Acid-Catalyzed Esterification Routes
The most traditional and widely used method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol—in the presence of a strong acid catalyst. pbworks.com Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). study.comtcu.edu
The mechanism for this acid-catalyzed reaction involves several equilibrium steps pbworks.comstudy.com:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the deuterated benzoic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
To drive the equilibrium toward the product side and achieve a high yield, a large excess of methanol is typically used as it can also serve as the reaction solvent. pbworks.comtcu.edu
Novel Catalytic Systems in Deuterated Ester Synthesis
While effective, traditional acid catalysts like sulfuric acid can be corrosive, difficult to recover, and can generate significant acidic waste. mdpi.comproquest.com This has led to the development of novel, heterogeneous solid acid catalysts that are more environmentally benign and reusable.
Recent research has demonstrated the efficacy of zirconium-based solid acids for the synthesis of methyl benzoate (B1203000) compounds. mdpi.comproquest.com A particularly active catalyst was identified as a zirconium metal solid fixed with titanium (Zr/Ti) mdpi.com. These solid acids, which can be prepared from precursors like zirconium oxychloride and titanium tetrachloride, function as Lewis acids to catalyze the direct condensation of benzoic acid and methanol. mdpi.comproquest.com An iron-supported zirconium/titanium solid acid catalyst has also been shown to be effective, with a composition of Fe:Zr:Ti = 2:1:1 demonstrating optimal activity mdpi.com.
The advantages of these solid acid catalysts include:
Reusability: As heterogeneous catalysts, they can be easily separated from the reaction mixture by filtration and reused multiple times. mdpi.com
Reduced Waste: They eliminate the need for aqueous workups to neutralize and remove strong mineral acids. mdpi.com
High Activity: Zirconium-based catalysts have shown high catalytic activity for the esterification of various benzoic acids. mdpi.commdpi.com
Advanced Isotopic Enrichment Techniques and Purity Assessment
Achieving high isotopic enrichment and accurately assessing the purity of the final deuterated product are crucial. While the synthetic methods described aim for high deuterium incorporation, further enrichment may sometimes be necessary. Techniques for isotope separation are generally based on the small differences in physical properties arising from atomic mass differences. wikipedia.org Methods like cryogenic distillation can be used to enrich isotopes of light elements such as hydrogen (deuterium), though this is often more practical for pre-enriching the starting materials like deuterium oxide. wikipedia.org
The assessment of isotopic enrichment and purity of the final this compound is critically important. A robust strategy for this involves a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS): Techniques like liquid chromatography-electrospray ionization HR-MS (LC-ESI-HR-MS) can precisely determine the mass of the molecule. By analyzing the isotopic distribution and integrating the ion signals for the fully deuterated species (d₅) and any partially deuterated (d₁-d₄) or non-deuterated (d₀) species, a quantitative calculation of the isotopic purity can be achieved. rsc.orgrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the aromatic ring, while ²H (Deuterium) NMR can confirm the presence and positions of the deuterium labels. rsc.orgnih.gov NMR analysis is essential for confirming the structural integrity of the molecule and ensuring that deuteration occurred at the desired positions (2,3,4,5, and 6 on the benzoate ring) without any unintended isotopic scrambling. rsc.org
This dual-analysis approach provides a comprehensive evaluation of both the degree of isotopic enrichment and the precise location of the deuterium atoms in the final product. rsc.org
Comparison of Synthetic Yields and Efficiencies of Deuteration
For the deuteration of the benzoic acid precursor , the reductive dehalogenation method is reported to be highly efficient. Studies have shown that this method can produce various ring-deuterated benzoic acids in high yields. rsc.org For instance, a patented method using a Raney cobalt alloy to deuterate chlorobenzoic acids reports yields of 90% with isotopic purities ranging from 80% to 84% google.com.
For the esterification step , both traditional and novel methods can provide good to excellent yields. The yield of Fischer esterification is dependent on successfully shifting the reaction equilibrium. Reported yields for the synthesis of non-deuterated methyl benzoate using sulfuric acid catalysis vary, with some lab procedures achieving around 63-85%. adamcap.com The use of novel solid acid catalysts has shown promising results, often with high conversion rates.
Below is a comparative table of reported yields for different catalytic methods for the synthesis of methyl benzoate and its derivatives.
| Catalyst System | Substrate | Yield (%) |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Benzoic Acid | ~63-85% |
| Zr/Ti Solid Acid (ZT10) | Benzoic Acid | 94.7% |
| Zr/Ti Solid Acid (ZT10) | p-Chlorobenzoic Acid | 96.2% |
| Zr/Ti Solid Acid (ZT10) | p-Toluic Acid | 95.5% |
| Fe-supported Zr/Ti Solid Acid | Benzoic Acid | >90% |
The data indicates that novel solid acid catalysts not only offer environmental and practical advantages but can also achieve yields comparable to or exceeding those of traditional homogeneous acid catalysis.
Advanced Spectroscopic and Analytical Characterization of Methyl Benzoate 2,3,4,5,6 D5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Structural Elucidation
Deuterium (B1214612) NMR (²H NMR) Applications in Deuteration Pattern Verification
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of deuteration. wikipedia.org As the chemical shifts in ²H NMR are equivalent to those in proton (¹H) NMR, the spectrum of Methyl Benzoate-2,3,4,5,6-d5 is expected to show signals in the aromatic region, corresponding to the chemical shifts of the phenyl protons in unlabeled methyl benzoate (B1203000). illinois.edu The presence of these signals confirms the successful incorporation of deuterium onto the benzene (B151609) ring.
A representative ²H NMR spectrum would exhibit peaks corresponding to the deuterons at the 2, 3, 4, 5, and 6 positions of the phenyl ring. Due to the symmetry of the deuterated phenyl group, a simplified spectrum is often observed.
| Position | Expected ²H Chemical Shift (δ, ppm) |
|---|---|
| C₂-D, C₆-D | ~8.0 |
| C₃-D, C₅-D | ~7.4 |
| C₄-D | ~7.5 |
Note: The chemical shifts are approximate and based on the corresponding proton chemical shifts of methyl benzoate.
Carbon-13 NMR (¹³C NMR) Studies with Deuterium-Induced Chemical Shift Perturbations
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum exhibits distinct features resulting from the presence of deuterium. The signals for the deuterated carbons are typically observed as triplets due to coupling with the spin-1 deuterium nucleus. Furthermore, these signals often show a significant decrease in intensity compared to their protonated counterparts. washington.edu A slight upfield shift, known as a deuterium-induced isotope effect, may also be observed for the deuterated carbons. rsc.orgnih.gov
A comparison of the ¹³C NMR spectra of methyl benzoate and its deuterated analog clearly illustrates these effects. rsc.orgaiinmr.comchegg.comhmdb.ca
| Carbon Position | Methyl Benzoate ¹³C Chemical Shift (δ, ppm) | This compound Expected ¹³C Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| C=O | ~167.0 | ~167.0 (s) |
| C₁ | ~130.0 | ~130.0 (s) |
| C₂, C₆ | ~129.5 | Reduced intensity (t) |
| C₃, C₅ | ~128.4 | Reduced intensity (t) |
| C₄ | ~133.0 | Reduced intensity (t) |
| -OCH₃ | ~52.0 | ~52.0 (s) |
Note: 's' denotes a singlet and 't' denotes a triplet. The exact chemical shifts for the deuterated carbons can be slightly shifted upfield.
Proton NMR (¹H NMR) Analysis in Deuterated Solvents for Residual Proton Detection
Proton (¹H) NMR spectroscopy is used to detect the presence of any residual, non-deuterated sites in the molecule. studymind.co.uk In an ideal sample of this compound, the aromatic region of the ¹H NMR spectrum should be devoid of signals, confirming the complete deuteration of the phenyl ring. The only expected signal would be a singlet corresponding to the three protons of the methyl ester group (-OCH₃). The integration of this signal relative to any residual aromatic signals allows for the calculation of the isotopic purity.
| Proton Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Integration |
|---|---|---|
| -OCH₃ | ~3.9 | 3H |
| Aromatic Protons (C₂-H to C₆-H) | Not expected | ~0H |
The spectrum is typically run in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), which will show a residual solvent peak (e.g., at 7.26 ppm for CDCl₃). washington.edu
Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantitative Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is extensively used to determine the isotopic enrichment and for the quantitative analysis of deuterated compounds.
Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying the amount of a substance in a sample. This technique involves the addition of a known amount of an isotopically labeled internal standard to the sample. This compound is an ideal internal standard for the quantification of methyl benzoate. By measuring the ratio of the signal from the analyte (methyl benzoate) to that of the internal standard (this compound), the concentration of the analyte can be accurately determined.
The molecular ion peaks in the mass spectrum are used for this ratio measurement.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected m/z of Molecular Ion [M]⁺ |
|---|---|---|---|
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 136 |
| This compound | C₈H₃D₅O₂ | 141.18 | 141 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Measurement of Deuterated Enrichments
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to determine the isotopic enrichment of deuterated compounds. nih.govnih.gov In the analysis of this compound, the mass spectrum will show a molecular ion peak at m/z 141, which is 5 mass units higher than that of the unlabeled methyl benzoate (m/z 136). nih.govrestek.comnist.govucdavis.edu The relative intensities of the ion peaks at m/z 136, 137, 138, 139, 140, and 141 can be used to calculate the percentage of deuteration.
The fragmentation pattern in the mass spectrum can also provide confirmatory evidence of the deuteration pattern. For example, the loss of the methoxy (B1213986) group (-OCH₃) would result in a fragment ion at m/z 110 for the deuterated compound, compared to m/z 105 for the unlabeled compound.
| Fragment | Methyl Benzoate Expected m/z | This compound Expected m/z |
|---|---|---|
| [M]⁺ | 136 | 141 |
| [M-OCH₃]⁺ | 105 | 110 |
| [C₆H₅]⁺ / [C₆D₅]⁺ | 77 | 82 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for the quantification of specific analytes within complex matrices such as biological fluids, environmental samples, and food products. rsc.orgnih.gov The use of stable isotope-labeled internal standards, such as this compound, is central to achieving high accuracy and precision in these analyses through a method known as isotope dilution mass spectrometry (IDMS). nih.gov
In this approach, a known quantity of this compound is added to a sample prior to preparation and analysis. nih.gov Because the deuterated standard is chemically identical to the non-labeled analyte (Methyl Benzoate), it experiences the same behavior and potential losses during sample extraction, cleanup, and chromatographic separation. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. nih.gov By measuring the ratio of the analyte to the internal standard, any variations introduced during the analytical process can be effectively normalized, leading to highly reliable quantification. nih.gov
The analysis typically involves a sample preparation step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to extract the analytes from the matrix. nih.gov The extract is then injected into a liquid chromatography system, often employing a reverse-phase column (e.g., C18), which separates the target compound from other matrix components. rsc.orgsielc.com The eluent from the LC column is then introduced into a tandem mass spectrometer, commonly a triple quadrupole (QqQ) instrument, which provides two stages of mass filtering for exceptional specificity. amazonaws.com
The following table outlines representative parameters for an LC-MS/MS method for the analysis of methyl benzoate using its deuterated analog as an internal standard.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Separates analyte from matrix components based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Aqueous component of the mobile phase. Additives aid in ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase for eluting the analyte. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and elution. |
| Gradient | Start at 10-20% B, ramp to 95% B, hold, and re-equilibrate | Gradually increases organic content to elute compounds of varying polarity. |
| Injection Volume | 1 - 10 µL | Volume of the prepared sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Creates charged ions from the analyte molecules for mass analysis. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantification on a QqQ MS. |
| Precursor Ion (Q1) | m/z 137.1 (for Methyl Benzoate) | Mass-to-charge ratio of the parent molecule selected in the first quadrupole. |
| m/z 142.1 (for Methyl Benzoate-d5) | Mass-to-charge ratio of the deuterated internal standard. | |
| Product Ion (Q3) | m/z 105.1, 77.1 (for Methyl Benzoate) | Fragment ions produced by collision-induced dissociation and selected in Q3. |
Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Band Shifts and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. These techniques are particularly sensitive to isotopic substitution, which can be used to aid in spectral assignments and to study molecular conformation. libretexts.org
Replacing hydrogen atoms with deuterium on the phenyl ring of methyl benzoate to form this compound induces significant and predictable shifts in the vibrational spectra. The primary cause of these shifts is the increase in mass, as the deuterium atom is approximately twice as heavy as a protium (B1232500) (¹H) atom. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Consequently, vibrational modes involving the substituted atoms will shift to lower frequencies (a redshift). libretexts.org
The most pronounced effect is observed for the C-H stretching vibrations of the aromatic ring. In a typical non-deuterated aromatic compound like methyl benzoate, these C-H stretching bands appear in the 3100-3000 cm⁻¹ region. researchgate.net Upon deuteration, these are replaced by C-D stretching vibrations, which are expected to appear at a significantly lower wavenumber, typically in the 2300-2200 cm⁻¹ region. libretexts.org Other vibrations involving the phenyl ring, such as ring breathing and in-plane bending modes, are also affected, though often to a lesser extent. libretexts.org These predictable shifts are invaluable for confirming the presence and location of deuterium labeling and for making unambiguous assignments of vibrational bands.
Table 2: Comparison of Key Vibrational Frequencies for Methyl Benzoate and its d5 Analog
| Vibrational Mode | Methyl Benzoate Wavenumber (cm⁻¹) | This compound (Expected) Wavenumber (cm⁻¹) | Effect of Deuteration |
|---|---|---|---|
| Aromatic C-H Stretch | ~3070 | N/A | Band disappears. |
| Aromatic C-D Stretch | N/A | ~2280 | New band appears at a lower frequency. |
| Carbonyl (C=O) Stretch | ~1725 | ~1725 | Minimal shift, as this mode does not directly involve the phenyl hydrogens. |
| Aromatic Ring C=C Stretch | ~1600, ~1450 | Shifted to slightly lower frequencies | Moderate downshift due to coupling with C-D modes. |
Vibrational spectroscopy is also a powerful tool for conformational analysis. nih.gov Molecules like methyl benzoate can exist in different spatial arrangements (conformers) due to rotation around single bonds, such as the C-C bond connecting the phenyl ring to the ester group and the C-O bond of the ester. researchgate.net While these conformers may have similar energies, their distinct symmetries and vibrational couplings can lead to subtle but measurable differences in their FT-IR and Raman spectra. nih.govnih.gov
Raman spectroscopy, in particular, can be highly effective for quantifying coexisting conformations in different phases. nih.gov By comparing experimentally obtained spectra with those predicted from quantum-chemical calculations (e.g., Density Functional Theory, DFT), specific spectral features can be assigned to individual conformers. researchgate.net This synergy between experimental and computational results allows for a detailed understanding of the conformational preferences and energy landscape of the molecule. researchgate.netnih.gov For this compound, such analysis can reveal how deuteration might subtly influence the conformational equilibrium.
Mechanistic Investigations Utilizing Methyl Benzoate 2,3,4,5,6 D5
Elucidation of Organic Reaction Pathways through Isotopic Tracing
Isotopic tracing with Methyl Benzoate-2,3,4,5,6-d5 is a fundamental technique for mapping the journey of the deuterated phenyl group through a reaction sequence. By incorporating a stable, heavy isotope like deuterium (B1214612), chemists can distinguish the aromatic ring of the starting material from other potential aromatic species or from hydrogen atoms originating from solvents or other reagents.
In complex multi-step syntheses, this labeling allows for the unambiguous identification of the fragments of the original molecule within the final products. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical methods used to detect the location of the deuterium labels. For instance, if a reaction involves the potential for rearrangement or exchange of aryl groups, the presence and position of the deuterium atoms in the products can confirm or refute proposed mechanistic pathways.
Table 1: Application of Isotopic Tracing in a Hypothetical Aryl Transfer Reaction
| Proposed Step | Expected Deuterium Location in Product | Analytical Confirmation |
|---|---|---|
| Intramolecular Aryl Migration | Deuterium remains on the original molecular skeleton | ¹H NMR shows absence of specific aryl protons; MS shows corresponding mass increase |
| Intermolecular Aryl Scrambling | Deuterium found on different molecular skeletons | MS analysis of product mixture reveals multiple deuterated species |
Understanding Bond Activation and Cleavage Processes in Catalytic Systems
The activation of carbon-hydrogen (C-H) bonds is a central focus in modern catalysis, aiming to convert simple hydrocarbons into more complex molecules. acs.orgoup.comdmaiti.comnih.govnih.gov this compound is an ideal substrate for investigating the mechanisms of C-H activation at an aromatic ring. The replacement of C-H bonds with stronger carbon-deuterium (C-D) bonds introduces a significant kinetic isotope effect (KIE).
If the cleavage of the C-H/C-D bond is the rate-determining step of a catalytic cycle, the reaction with the deuterated substrate will proceed significantly slower than the reaction with the non-deuterated analogue. By comparing the reaction rates (kH/kD), researchers can gain insight into the transition state of the bond-breaking event. A large primary KIE (typically >2) provides strong evidence that the C-H bond is broken in the slowest step of the reaction. This information is crucial for designing more efficient catalysts. For example, transition-metal-catalyzed C-H functionalization often proceeds via the formation of a metallacycle, and isotopic labeling helps to confirm the regioselectivity and mechanism of this process. dmaiti.com
Studies in Electrophilic Aromatic Substitution Reactions of the Deuterated Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry. ma.eduwebassign.netscribd.comaiinmr.comgrabmyessay.com The nitration of methyl benzoate (B1203000), a classic example, involves the attack of a nitronium ion (NO₂⁺) electrophile on the aromatic ring. ma.eduwebassign.netscribd.comaiinmr.comgrabmyessay.com The ester group is electron-withdrawing, directing the incoming electrophile primarily to the meta position. ma.eduyoutube.comyoutube.com
The mechanism involves two main steps:
Attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (the arenium ion).
Loss of a proton (or deuteron) from the arenium ion to restore aromaticity.
Using this compound helps to determine which of these steps is rate-limiting. In the nitration of benzene (B151609), it has been observed that there is virtually no difference in the rate of reaction between benzene and benzene-d6. stackexchange.com This lack of a significant primary kinetic isotope effect (kH/kD ≈ 1) indicates that the C-H/C-D bond is not broken in the rate-determining step. stackexchange.com Therefore, the first step, the electrophilic attack to form the arenium ion, is the slow step. This finding is broadly applicable to most EAS reactions.
Investigations in Nucleophilic Acyl Substitution and Ester Hydrolysis Mechanisms
The hydrolysis of esters like methyl benzoate can be catalyzed by either acid or base and proceeds through a nucleophilic acyl substitution pathway. youtube.comnih.govlibretexts.orgstudy.comquora.com The core mechanism involves the attack of a nucleophile (water in acid catalysis, hydroxide ion in base catalysis) at the electrophilic carbonyl carbon. youtube.comlibretexts.orgstudy.com
In these reactions, the bonds being broken and formed are primarily at the carbonyl group and the ester oxygen. Therefore, isotopic labeling of the aromatic ring with deuterium in this compound would not be expected to produce a significant primary kinetic isotope effect. Any observed effect would be a small, secondary KIE, reflecting subtle electronic changes in the transition state due to the different vibrational frequencies of C-D versus C-H bonds. While not the primary tool for studying the main hydrolysis pathway, it could be used to investigate secondary or competing side reactions that do involve the aromatic ring, or to confirm that the ring is indeed a spectator in the main reaction.
Enzyme-Catalyzed Biotransformations and Oxidative Metabolite Formation
Enzymes, such as lipases and esterases, can catalyze the synthesis and hydrolysis of methyl benzoate. nih.gov In biological systems, aromatic compounds are also subject to oxidative metabolism, often catalyzed by cytochrome P450 enzymes. These enzymes can hydroxylate the aromatic ring.
Solvent Effects and Isotopic Exchange in Reaction Mechanisms
The choice of solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org When studying reactions involving this compound, the solvent's ability to participate in hydrogen/deuterium (H/D) exchange must be considered.
In the presence of certain catalysts (e.g., strong acids, bases, or some transition metals) and a protic solvent (like water or methanol), the deuterium atoms on the aromatic ring can potentially be exchanged for hydrogen atoms from the solvent. This isotopic exchange can complicate mechanistic studies if not properly accounted for. However, this exchange process itself can be the subject of investigation. Studying the rate and regioselectivity of H/D exchange on this compound under various conditions (different solvents, catalysts, temperatures) can provide fundamental insights into the mechanisms of electrophilic and organometallic reactions and the acidity of aromatic C-H bonds.
Kinetic Isotope Effect Kie Studies with Methyl Benzoate 2,3,4,5,6 D5
Principles and Theoretical Framework of KIEs in Deuterated Systems
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org When a hydrogen atom (¹H) is replaced by a deuterium (B1214612) atom (²H or D), this is known as a deuterium kinetic isotope effect, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).
The theoretical basis for the KIE lies in the principles of quantum mechanics and vibrational spectroscopy. A chemical bond can be modeled as a harmonic oscillator, which possesses a series of quantized vibrational energy levels. The lowest possible energy for this system is not zero but a value called the zero-point energy (ZPE). libretexts.org
The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the atoms forming the bond. A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, the ZPE of a C-D bond is lower than that of a C-H bond, meaning the C-D bond is stronger and requires more energy to be broken. libretexts.orggmu.edu
In a reaction where this bond is cleaved, the difference in ZPE between the C-H and C-D bonds in the ground state leads to a difference in the activation energies for the respective reactions. The reaction with the C-D bond will have a higher activation energy and thus a slower rate. This typically results in a "normal" KIE, where the ratio kH/kD is greater than 1. gmu.edu The magnitude of this effect is most pronounced when the mass change is proportionally large, as is the case when substituting deuterium for hydrogen, where the mass is doubled. libretexts.orglibretexts.org
Primary Kinetic Isotope Effects in Rate-Determining Steps Involving C-H/C-D Bond Breaking
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.orgutdallas.edu For a reaction involving the cleavage of an aryl C-H bond on the benzene (B151609) ring of methyl benzoate (B1203000), substituting the hydrogen with deuterium (as in Methyl Benzoate-2,3,4,5,6-d5) would be expected to produce a significant primary KIE.
The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 1 to 8. libretexts.orgcsbsju.edu The theoretical maximum is often cited as being around 7 at room temperature, which corresponds to the complete loss of the C-H stretching vibration in the transition state. However, the observed value provides insight into the structure of the transition state.
Symmetrical Transition State: The largest KIE values are observed when the hydrogen/deuterium atom is symmetrically bonded between the donor and acceptor atoms in the transition state.
Asymmetrical Transition State: If the transition state is "early" (resembling the reactants) or "late" (resembling the products), the hydrogen is not symmetrically bonded, and the observed KIE will be smaller than the theoretical maximum. utdallas.edu
Therefore, measuring the primary KIE in a reaction involving this compound can provide strong evidence that the aryl C-D bond is being broken in the rate-limiting step and can also offer clues about the symmetry of that transition state.
| Reaction Type | Typical Primary KIE (kH/kD) | Implication |
| C-H/C-D Bond Cleavage | > 1 (Normal KIE) | Bond to isotope is broken in the rate-determining step. |
| Proton Transfer | 3 - 8 | Significant C-H bond breaking in a linear transition state. |
| Hydride Transfer | 2 - 6 | C-H bond breaking, often with a less symmetrical transition state. |
Secondary Kinetic Isotope Effects and Their Stereoelectronic Implications on Reaction Rates
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgiupac.org These effects are generally smaller than primary KIEs but provide crucial information about changes in the electronic environment or hybridization at or near the reaction center. wikipedia.org
An alpha-secondary KIE arises from isotopic substitution at the carbon atom undergoing a change in its coordination number or hybridization (the α-carbon). utdallas.edu For example, in a reaction involving the ester group of this compound, the deuterons on the ring are remote and would not produce an alpha-secondary KIE. However, the principle can be illustrated by considering a reaction at a hypothetical deuterated methyl group. The magnitude and direction of the effect depend on the change in hybridization between the ground state and the transition state.
sp³ to sp² Rehybridization: When a tetrahedral (sp³) carbon becomes trigonal planar (sp²), the out-of-plane bending vibrations of the C-H bonds become less constrained. This leads to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. epfl.ch
sp² to sp³ Rehybridization: Conversely, when a trigonal planar (sp²) carbon becomes tetrahedral (sp³), the C-H bonds are forced into a more sterically crowded environment with more rigid bending vibrations. This results in an inverse secondary KIE (kH/kD < 1), often around 0.8 to 0.9. epfl.ch
These effects are valuable for distinguishing between reaction mechanisms, such as SN1 (which involves an sp²-hybridized carbocation intermediate) and SN2 (which proceeds through a more crowded sp³-like transition state). acs.org
| Hybridization Change | Type of α-Secondary KIE | Typical kH/kD Value |
| sp³ → sp² | Normal | 1.1 - 1.2 |
| sp² → sp³ | Inverse | 0.8 - 0.9 |
A beta-secondary KIE is observed when the isotopic substitution is on a carbon atom adjacent to the reaction center (the β-carbon). libretexts.org In reactions involving the ester group of this compound, the deuterium at position 2 (and 6) is in a beta position relative to the carbonyl carbon. These effects are often explained by hyperconjugation, which is the stabilizing interaction of electrons in a C-H or C-D sigma bond with an adjacent empty or partially filled p-orbital. libretexts.orgyoutube.com
A C-H bond is a better electron donor for hyperconjugation than a C-D bond because of its higher zero-point energy. In reactions where a positive charge develops at the reaction center (e.g., in an SN1 reaction), the adjacent C-H bonds help stabilize the transition state through hyperconjugation. Replacing these hydrogens with deuterium reduces this stabilization, slowing the reaction and leading to a normal KIE (kH/kD > 1), typically around 1.1 to 1.2. wikipedia.org
Application of KIEs in Differentiating Concerted versus Stepwise Reaction Mechanisms
One of the most powerful applications of KIEs is distinguishing between concerted mechanisms, where all bond-making and bond-breaking events occur in a single transition state, and stepwise mechanisms, which involve one or more intermediates. acs.orgdiva-portal.org
Consider a hypothetical reaction that involves both a hydride transfer and the cleavage of another bond.
The technique of "double isotope fractionation" or "isotope effects on isotope effects" can be particularly revealing. acs.orgnih.gov In this method, one measures the KIE for one isotopic substitution in the presence and absence of a second isotopic substitution elsewhere in the molecule. If the two bond-breaking events are in the same concerted step, the presence of one isotope can affect the expression of the KIE from the other. If they are in separate steps, this interaction is often absent. acs.org
Experimental Measurement Techniques for KIEs, including Intermolecular Competition Experiments
Precise measurement is critical for interpreting KIEs, especially the small secondary effects. nih.gov
Direct Rate Comparison: The most straightforward method is to measure the reaction rates independently for the undeuterated and deuterated substrates under identical conditions. The KIE is the simple ratio of these two rates. However, this method is susceptible to experimental errors, as maintaining identical conditions (concentration, temperature, purity) across two separate experiments can be challenging. wikipedia.org
Intermolecular Competition Experiments: A more accurate method is the intermolecular competition experiment. github.io In this technique, a mixture of the undeuterated (H) and deuterated (D) starting materials is subjected to the reaction in the same flask. The reaction is allowed to proceed to a low, partial conversion. The relative amounts of the H and D products are then measured, often using mass spectrometry or NMR spectroscopy. nih.goved.ac.uk
Because both substrates are competing for the reagent in the same environment, any systematic errors are minimized. nih.gov The KIE can be calculated from the ratio of products and the initial ratio of starting materials. This method is particularly effective for accurately determining small KIEs. github.io
Intramolecular Competition Experiments: For substrates containing both C-H and C-D bonds at equivalent positions, an intramolecular competition can be set up. The KIE is determined by the ratio of products formed from the cleavage of the C-H versus the C-D bond within the same molecule. nih.gov
Applications of Methyl Benzoate 2,3,4,5,6 D5 in Tracer and Metabolic Studies
Tracing Carbon Flux and Atom Scrambling in Chemical and Biochemical Pathways
The use of stable isotope-labeled compounds like Methyl Benzoate-d5 is fundamental to tracing the flow of atoms through complex metabolic networks, a process known as carbon flux analysis. When introduced into a biological system, Methyl Benzoate-d5 acts as a probe, allowing researchers to follow the journey of the benzoate (B1203000) carbon skeleton through various enzymatic reactions.
In studies of aromatic compound degradation by microorganisms, for example, bacteria metabolize benzoate through distinct pathways, such as the ortho- and meta-cleavage routes, before the carbon skeleton enters central metabolism like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.netunesp.br By supplying a culture with Methyl Benzoate-d5 and analyzing the resulting metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can precisely track the distribution of the deuterium (B1214612) label. This reveals which downstream compounds are derived from the initial substrate. The mass difference between the labeled metabolites and their unlabeled, naturally occurring counterparts makes it possible to quantify the flux through specific branches of a pathway and to detect any "atom scrambling" or rearrangement that may occur during enzymatic conversions.
Table 1: Example of Labeled Metabolites in a Hypothetical Benzoate Degradation Pathway This table illustrates how the mass-to-charge ratio (m/z) of metabolites derived from Methyl Benzoate-d5 would differ from those derived from unlabeled Methyl Benzoate in a mass spectrometry analysis.
| Compound | Unlabeled m/z (Hypothetical) | Labeled m/z (from Methyl Benzoate-d5) | Mass Shift (d5) |
| Methyl Benzoate | 136 | 141 | +5 |
| Benzoate | 121 | 126 | +5 |
| Catechol | 110 | 114 | +4 |
| cis,cis-Muconate | 142 | 146 | +4 |
Metabolomics and Pathway Elucidation in Environmental and Biological Systems
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological or environmental sample. Methyl Benzoate-d5 is an invaluable tool in this field for elucidating the metabolic fate of aromatic compounds. frontiersin.org Many bacteria have evolved intricate pathways to break down aromatic molecules, which can be environmental pollutants. nih.gov
By introducing Methyl Benzoate-d5 into a system, such as a soil microcosm or a bacterial culture, researchers can trace its transformation into various intermediate and final products. The unique mass signature of the deuterium-labeled metabolites allows them to be confidently identified within a complex mixture of thousands of other compounds. This approach helps to:
Identify novel metabolites: Unknown peaks in a mass spectrum that carry the specific deuterium label can be flagged as potential new intermediates in a degradation pathway.
Confirm pathway steps: The identity of known enzymes and pathways can be confirmed by observing the conversion of the labeled substrate into expected products. pathbank.org
Map interconnected pathways: In complex systems, the label from Methyl Benzoate-d5 may appear in metabolites of seemingly unrelated pathways, revealing previously unknown metabolic connections.
This technique has been crucial in understanding how diverse microorganisms degrade aromatic compounds, a key process in bioremediation. nih.govnih.gov
Quantitative Analysis of Analytes using Methyl Benzoate-2,3,4,5,6-d5 as an Internal Standard
One of the most common applications of Methyl Benzoate-d5 is as an internal standard for quantitative analysis, especially in chromatography. nih.gov An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response during analysis.
A stable isotope-labeled compound is the ideal internal standard because it has nearly identical physicochemical properties (e.g., polarity, volatility, and ionization efficiency) to the analyte being measured (the unlabeled version). nih.gov When used in a method like GC-MS, Methyl Benzoate-d5 will co-elute with any unlabeled methyl benzoate in the sample, meaning they exit the gas chromatography column at the same time. However, the mass spectrometer can easily distinguish between them due to their mass difference.
The quantification is based on the ratio of the analyte's signal to the internal standard's signal. Because both compounds are affected similarly by variations in the analytical process, this ratio remains stable and proportional to the analyte's concentration. This method significantly improves the accuracy and precision of quantitative measurements. nih.govwiley-vch.de
Table 2: Example Calibration Data for Quantifying Methyl Benzoate using Methyl Benzoate-d5 as an Internal Standard This table shows hypothetical data used to create a calibration curve. The consistent amount of the internal standard allows for accurate quantification based on the peak area ratio.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Peak Area Ratio (Analyte/IS) |
| 1 | 5,100 | 50,500 | 0.10 |
| 5 | 25,250 | 50,500 | 0.50 |
| 10 | 50,000 | 50,000 | 1.00 |
| 50 | 255,000 | 51,000 | 5.00 |
| 100 | 510,000 | 51,000 | 10.00 |
Investigating Biotransformation and Degradation Processes of Aromatic Compounds
Understanding the biotransformation and degradation of aromatic compounds is critical for environmental science and toxicology. Methyl Benzoate-d5 can be used as a representative aromatic ester to study these processes in various matrices, including soil, water, and microbial cultures.
By "spiking" a sample with a known amount of Methyl Benzoate-d5 and monitoring its concentration over time, researchers can determine the rate of its degradation. Simultaneously, the appearance of labeled metabolites can be tracked to identify the transformation products. This stable isotope tracing method offers a clear and unambiguous way to study these processes, as the deuterium label ensures that the detected compounds originate exclusively from the initial substrate being investigated. This avoids confusion with endogenous or background compounds that may be present in the environmental matrix. nih.govresearchgate.net
This approach allows scientists to:
Calculate degradation kinetics (e.g., half-life) of the compound in a specific environment.
Identify the specific microorganisms or enzymes responsible for the biotransformation.
Assess the environmental fate and persistence of aromatic pollutants.
Studies on Volatile Organic Compound Emission and Biosynthesis Pathways
Methyl benzoate is a significant volatile organic compound (VOC) emitted by many flowers, where it acts as a key component of floral scent to attract pollinators. nih.gov Methyl Benzoate-d5 can be used in studies to understand the biosynthesis and emission of such VOCs.
In plant biology, researchers can supply a deuterated precursor (e.g., deuterated benzoic acid) to a plant or flower tissue. By tracking the incorporation of the deuterium label into the emitted methyl benzoate, they can elucidate the steps in the biosynthetic pathway and measure the rate of its production and release. The use of the labeled compound allows for dynamic, real-time measurements of VOC synthesis that would be difficult to obtain otherwise. nih.gov
Furthermore, in environmental science, understanding the sources and fates of VOCs is crucial for air quality modeling. mdpi.com Labeled compounds like Methyl Benzoate-d5 can be released in controlled amounts in a specific environment (e.g., an emission test chamber) to act as a tracer. By measuring its concentration downwind or over time, scientists can study atmospheric transport, dispersion, and degradation rates of VOCs without interference from other sources.
Computational and Theoretical Chemistry of Methyl Benzoate 2,3,4,5,6 D5
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) on the benzene (B151609) ring of methyl benzoate (B1203000) influences its electronic structure, stability, and reactivity. The primary effect of deuteration is the alteration of the vibrational zero-point energy (ZPE) due to the heavier mass of deuterium. The C-D bond has a lower ZPE than the C-H bond, making the C-D bond slightly shorter and stronger.
The thermodynamic stability of Methyl Benzoate-2,3,4,5,6-d5 is marginally greater than its non-deuterated counterpart. This increased stability is a direct consequence of the lower zero-point energy of the C-D bonds. This can be quantified through computational calculations of the formation enthalpies at 0 K.
Table 1: Calculated Thermodynamic Properties of Methyl Benzoate and this compound
| Compound | Zero-Point Energy (kcal/mol) | Enthalpy of Formation at 0 K (kcal/mol) |
| Methyl Benzoate | 85.3 | -75.8 |
| This compound | 80.1 | -76.5 |
| Note: The values presented are illustrative and based on typical differences observed in deuterated aromatic compounds. |
In terms of reactivity, the stronger C-D bond can lead to a decreased reaction rate in reactions where the cleavage of this bond is the rate-determining step. This is a key aspect of kinetic isotope effects, which will be discussed in more detail in section 7.5. For reactions where C-D bond breaking is not central, such as electrophilic aromatic substitution where the initial attack on the pi-system is rate-determining, the effect of deuteration on reactivity is generally small. masterorganicchemistry.com
Molecular Dynamics Simulations for Understanding Deuterium Effects on Molecular Behavior
Molecular dynamics (MD) simulations offer a powerful tool to explore the influence of deuterium substitution on the dynamic behavior of this compound in various environments. By simulating the movement of atoms over time, MD can reveal how deuteration affects intermolecular interactions, solvation, and conformational dynamics.
For instance, in a solution, the interactions between the deuterated benzene ring and solvent molecules might exhibit slight differences compared to the non-deuterated analog. These differences could manifest in altered solvation shell structures or modified residence times of solvent molecules around the solute. Studies on deuterated benzene have suggested that deuterated aromatic compounds can exhibit slightly different hydrophobic interactions. cchmc.org
Table 2: Illustrative Molecular Dynamics Simulation Parameters for Methyl Benzoate Isotopologues in Water
| Parameter | Methyl Benzoate | This compound |
| Average Number of Water Molecules in First Solvation Shell | 25 | 25 |
| Residence Time of Water in First Solvation Shell (ps) | 15.2 | 15.5 |
| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 2.1 | 2.05 |
| Note: These values are hypothetical and serve to illustrate the potential subtle differences that could be observed in MD simulations. |
Prediction and Interpretation of Spectroscopic Parameters Affected by Deuterium Substitution
Computational methods are invaluable for predicting and interpreting the changes in spectroscopic parameters that arise from deuterium substitution. These predictions can aid in the analysis of experimental spectra and provide a deeper understanding of the underlying molecular properties.
NMR Spectroscopy: The most significant and readily observable spectroscopic effect of deuteration is on NMR spectra. The substitution of ¹H with ²H (deuterium) leads to the disappearance of the corresponding proton signals in ¹H NMR. In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to coupling with the spin-1 deuterium nucleus. Furthermore, deuterium substitution can cause small but measurable isotope shifts on the chemical shifts of neighboring carbon and even proton nuclei. srce.hr Computational methods, such as density functional theory (DFT) calculations using the GIAO (Gauge-Including Atomic Orbital) method, can accurately predict these isotope effects.
Vibrational Spectroscopy (IR and Raman): Deuteration has a pronounced effect on the vibrational spectra. The C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of complex experimental spectra. For example, the C-H stretching vibrations in benzene are typically observed around 3000-3100 cm⁻¹, while the C-D stretching vibrations in deuterated benzene are found in the 2200-2300 cm⁻¹ region. aip.org
Table 3: Predicted Vibrational Frequencies for Key Modes in Methyl Benzoate Isotopologues
| Vibrational Mode | Methyl Benzoate (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | - |
| Aromatic C-D Stretch | - | ~2280 |
| C=O Stretch | ~1725 | ~1725 |
| C-O Stretch | ~1280 | ~1280 |
| Aromatic Ring Breathing | ~992 | ~950 |
| Note: These are typical frequency ranges and the exact values would be obtained from specific quantum chemical calculations. |
Modeling of Transition States and Reaction Energy Profiles with Deuterium Isotopologues
Transition state theory is a cornerstone of understanding chemical reactivity, and computational modeling provides a powerful means to investigate the structure and energy of transition states. wikipedia.org For reactions involving this compound, modeling the transition states allows for a detailed understanding of how deuteration affects reaction barriers and, consequently, reaction rates.
The primary influence of deuteration on transition states and reaction energy profiles is through its effect on zero-point vibrational energies. In a reaction where a C-H bond is broken in the rate-determining step, the ZPE of this bond is lost in the transition state. Because the C-D bond has a lower ZPE to begin with, the activation energy for breaking a C-D bond is higher than for a C-H bond.
Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy. By comparing the calculated activation energies for the deuterated and non-deuterated reactants, a theoretical kinetic isotope effect can be determined. For a reaction like electrophilic aromatic substitution on the deuterated benzene ring, the breaking of the C-D bond occurs after the formation of the sigma complex, which is typically the rate-determining step. Therefore, a significant primary kinetic isotope effect is not expected. masterorganicchemistry.com
Table 4: Hypothetical Calculated Activation Energies for a Reaction Involving C-H/C-D Bond Cleavage
| Reactant | Ground State Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| Methyl Benzoate | -497.123 | -497.073 | 31.4 |
| This compound | -497.128 | -497.076 | 32.6 |
| Note: These values are illustrative, demonstrating the expected increase in activation energy upon deuteration for a reaction involving C-D bond cleavage in the rate-determining step. |
Theoretical Calculations of Kinetic Isotope Effects and Comparison with Experimental Data
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kH/kD). wikipedia.org Theoretical calculations of KIEs are a powerful tool for elucidating reaction mechanisms. The magnitude of the KIE can provide information about the nature of the transition state and whether a particular bond is being broken in the rate-determining step.
Theoretical KIEs can be calculated using the information from quantum chemical calculations of the reactants and the transition state. The Bigeleisen equation, which is derived from transition state theory, allows for the calculation of the KIE from the vibrational frequencies of the isotopologues in their ground states and at the transition state.
For reactions involving this compound, the KIE would be expected to be close to unity for reactions where the C-D bonds are not broken in the rate-determining step, such as in many electrophilic aromatic substitution reactions. masterorganicchemistry.com However, for a reaction where C-D bond cleavage is rate-determining, a significant primary KIE (typically in the range of 2-7 at room temperature) would be predicted.
Table 5: Comparison of Theoretical and Experimental Kinetic Isotope Effects for a Hypothetical Reaction
| Reaction | Theoretical kH/kD | Experimental kH/kD |
| Electrophilic Nitration of Benzene/Benzene-d6 | 1.05 | 1.03 |
| Radical-induced C-H/C-D abstraction from Benzene/Benzene-d6 | 4.5 | 4.6 |
| Note: These values are based on established principles and data for benzene and are intended to be illustrative for the deuterated methyl benzoate system. |
By comparing theoretically calculated KIEs with experimentally measured values, chemists can gain strong evidence to support or refute a proposed reaction mechanism.
Future Research Directions and Emerging Methodologies
Integration with Advanced High-Resolution Mass Spectrometry for Enhanced Characterization
The precise characterization of deuterated compounds is fundamental to their application. Future methodologies will increasingly integrate Methyl Benzoate-2,3,4,5,6-d5 with advanced high-resolution mass spectrometry (HRMS) techniques to gain deeper insights into its structure, stability, and reaction dynamics.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that monitors the exchange of labile hydrogens with deuterium (B1214612), providing information on protein conformation and dynamics. acs.orgspectroscopyonline.comnih.gov While traditionally used for large biomolecules, the principles of HDX-MS can be adapted for smaller molecules like Methyl Benzoate-d5 to study reaction intermediates and mechanisms in solution. By tracking the mass shifts with high precision, researchers can elucidate complex reaction pathways. spectroscopyonline.com
The future of HRMS in this context lies in its ability to not only confirm the level and site of deuteration with high accuracy but also to be used in kinetic studies. spectroscopyonline.com Time-resolved HRMS experiments can track the fate of the deuterated aromatic ring in various chemical transformations, providing invaluable data for mechanistic elucidation. The sensitivity of modern mass spectrometers allows for the analysis of very small sample quantities, making it an efficient tool for screening new reactions and catalysts. pharmaffiliates.com
Table 1: Advanced Mass Spectrometry Techniques for Deuterated Compound Analysis
| Technique | Application for this compound | Potential Insights |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm isotopic purity. | Verification of successful deuteration and quantification of isotopic enrichment. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to confirm the position of deuterium atoms. | Elucidation of the specific sites of deuteration on the aromatic ring. |
Development of Novel Synthetic Routes for Site-Specific Deuteration on Aromatic Systems
While this compound features a perdeuterated aromatic ring, the development of novel synthetic methods for site-specific deuteration of aromatic systems is a major area of ongoing research. nih.govosaka-u.ac.jp These methods aim to provide more efficient, selective, and environmentally friendly routes to a wide range of deuterated aromatic compounds.
Recent advances have moved beyond traditional methods that often require harsh conditions. researchgate.netanu.edu.au Emerging strategies include:
Transition Metal Catalysis : Catalysts based on metals like iridium, ruthenium, and nickel have shown remarkable efficiency in mediating hydrogen isotope exchange (HIE) on aromatic rings with high regioselectivity. osaka-u.ac.jpresearchgate.net
Photocatalysis : Visible-light-driven photocatalysis offers a mild and green alternative for deuteration. nih.govrsc.org Photoexcited catalysts can facilitate the activation of C-H bonds, leading to their replacement with deuterium from a suitable source like D₂O. rsc.org
Electrocatalysis : Electrochemical methods provide another sustainable approach, using an electric current to drive the deuteration reaction. anu.edu.auresearchgate.netacs.org This technique can offer high levels of control over the reaction and avoid the use of stoichiometric chemical reagents. acs.org
Metal-Free Methods : Research is also exploring metal-free deuteration reactions, for example, using "superelectrophile" catalysts or leveraging the enhanced basicity of excited-state aromatics. researchgate.netnih.govtcichemicals.com
These novel routes will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of selectively deuterated aromatic building blocks for various applications. nih.gov
Exploration of this compound in Photocatalytic and Electrocatalytic Research
The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic chemistry, and this compound is an ideal substrate for such investigations in photocatalysis and electrocatalysis. wikipedia.orgresearchgate.netacs.org The KIE is the change in the reaction rate when a hydrogen atom is replaced by a deuterium atom. wikipedia.org By comparing the reaction rates of deuterated and non-deuterated methyl benzoate (B1203000), researchers can determine whether the C-H bond cleavage is the rate-determining step of a reaction. acs.org
In photocatalysis , understanding the reaction mechanism is crucial for designing more efficient catalysts. For instance, in the photocatalytic degradation of organic pollutants, determining the role of C-H bond activation can lead to the development of more effective photocatalysts. acs.orgresearchgate.net Using Methyl Benzoate-d5 can help elucidate the mechanism of photocatalytic reactions, such as oxidation or reduction, on the surface of semiconductor materials like TiO₂. acs.org
Similarly, in electrocatalysis , Methyl Benzoate-d5 can be used to probe the mechanisms of electrochemical reactions, such as the reduction of aromatic esters. researchgate.netacs.org The KIE can provide evidence for the involvement of proton-coupled electron transfer steps or the nature of the intermediates formed at the electrode surface. This knowledge is vital for the development of new electrocatalytic systems for organic synthesis and energy conversion. researchgate.net
Table 2: Application of Methyl Benzoate-d5 in Mechanistic Studies
| Catalytic Field | Research Question | Expected Outcome from KIE Study |
|---|---|---|
| Photocatalysis | Is the cleavage of the aromatic C-H bond the rate-determining step in the photocatalytic degradation of methyl benzoate? | A significant KIE (>1) would suggest that C-H bond breaking is involved in the rate-limiting step. |
Machine Learning and Artificial Intelligence in Predicting Isotopic Effects and Reaction Selectivity
The prediction of kinetic isotope effects and reaction selectivity through purely computational or experimental means can be time-consuming and resource-intensive. digitellinc.comnih.gov The integration of machine learning (ML) and artificial intelligence (AI) is an emerging methodology poised to revolutionize this field. fiveable.menih.gov
ML models can be trained on large datasets of experimentally determined and computationally calculated KIEs for a variety of reactions. digitellinc.comacs.org These trained models can then be used to predict the KIE for new reactions involving deuterated compounds like this compound with a fraction of the computational cost of traditional methods like quantum mechanics/molecular mechanics (QM/MM) simulations. nih.govnih.govrutgers.edu
Furthermore, AI can be employed to predict the regioselectivity of deuteration reactions. By learning from the outcomes of various synthetic methods, ML algorithms can predict the most likely position of deuteration on a complex aromatic molecule under specific reaction conditions. This predictive power can significantly accelerate the development of novel synthetic routes for site-specific deuteration. acs.org The development of explainable AI techniques will also improve the interpretability of these models, providing chemists with deeper insights into the factors that govern reaction outcomes. fiveable.me
Expanding Applications in Materials Science for Deuterated Polymer and Liquid Crystal Synthesis
The unique properties of deuterated compounds make them highly valuable in materials science, particularly in the synthesis of polymers and liquid crystals. sci-hub.seornl.govacs.org The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials. resolvemass.ca
In polymer science , deuterated polymers are crucial for neutron scattering experiments, a powerful technique for studying the structure and dynamics of polymer chains. sci-hub.seornl.gov The large difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast variation," where specific parts of a polymer can be "highlighted" by selective deuteration. europa.eu this compound could serve as a monomer or a precursor to a monomer for creating deuterated polymers with enhanced thermal stability or specific spectroscopic properties. resolvemass.ca
In the field of liquid crystals , deuteration has been shown to influence phase behavior and improve photochemical stability. tandfonline.comresearchgate.netfigshare.comtandfonline.com The synthesis of liquid crystals incorporating the Methyl Benzoate-d5 moiety could lead to materials with novel mesomorphic properties or enhanced performance in display technologies. Research in this area focuses on developing efficient synthetic methods to incorporate deuterium into liquid crystal structures and studying the resulting physicochemical properties. tandfonline.comresearchgate.net
Table 3: Impact of Deuteration on Material Properties
| Material Class | Property Modified by Deuteration | Application of Methyl Benzoate-d5 |
|---|---|---|
| Polymers | Neutron Scattering Contrast, Thermal Stability, Spectroscopic Signature | As a monomer or precursor for polymers used in neutron scattering studies and advanced material design. sci-hub.seresolvemass.caeuropa.eu |
Q & A
Q. What are the established synthetic routes for Methyl Benzoate-2,3,4,5,6-d5, and how can isotopic purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of deuterated benzoic acid (e.g., Benzoic-d5 acid) with methanol or deuterated methanol. Key steps:
Deuterated Precursors : Start with benzoic-d5 acid (≥98 atom% D, as referenced in deuterated analogs ).
Acid Catalysis : Use H₂SO₄ or HCl to catalyze esterification. For higher isotopic retention, consider deuterated acid (e.g., DCl in D₂O).
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to remove unreacted precursors.
Purity Verification : Confirm isotopic purity via mass spectrometry (MS) and absence of residual protons via ¹H NMR (deuterated aromatic protons will not appear in spectra) .
Q. Which analytical techniques are most reliable for confirming the structure and isotopic purity of this compound?
- Methodological Answer :
- ¹H/²H NMR : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference. The absence of proton signals at positions 2,3,4,5,6 confirms deuteration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and isotopic pattern. Expect a +5 Da shift compared to non-deuterated methyl benzoate .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies deuterium enrichment (≥98 atom% D) .
Q. What are the critical handling and storage protocols to prevent isotopic exchange or degradation?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis or isotopic exchange .
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that could exchange deuterium. Use deuterated solvents (e.g., DMSO-d₆) in reactions .
- Moisture Control : Perform reactions under inert gas (N₂/Ar) and use molecular sieves in moisture-sensitive steps .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reactions involving this compound, and how can these be quantified experimentally?
- Methodological Answer :
- Experimental Design : Compare reaction rates (e.g., hydrolysis, esterification) between deuterated and non-deuterated analogs under identical conditions (pH, temperature).
- Techniques : Monitor progress via ¹H NMR (for non-deuterated products) or LC-MS. Calculate KIE as , where and are rate constants for protiated and deuterated compounds .
- Interpretation : A KIE >1 indicates primary isotope effects (C-D bond cleavage is rate-limiting) .
Q. How can conflicting analytical data (e.g., NMR vs. MS) be resolved when characterizing deuterated compounds?
- Methodological Answer :
- Cross-Validation :
NMR : Ensure solvent deuteration and check for residual protons in non-deuterated positions (e.g., methyl group in methyl benzoate).
MS : Verify isotopic distribution matches theoretical patterns (e.g., +5 Da for five deuteriums).
Elemental Analysis : Use combustion analysis to confirm C/H/D ratios .
- Contamination Check : Test for impurities (e.g., non-deuterated starting material) via GC-MS or HPLC .
Q. What methodologies are recommended for studying the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Degradation Studies :
Thermal Stability : Incubate at 25–80°C and analyze degradation products via LC-MS at intervals .
Photostability : Expose to UV/Vis light (e.g., 254 nm) and monitor decomposition using HPLC.
Hydrolytic Stability : Test in buffers (pH 2–12) and quantify intact compound via ¹H NMR or isotopic dilution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
